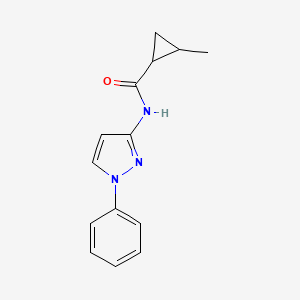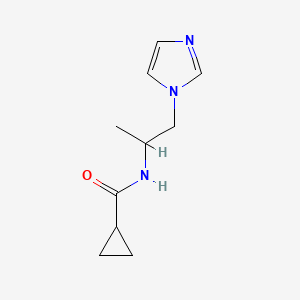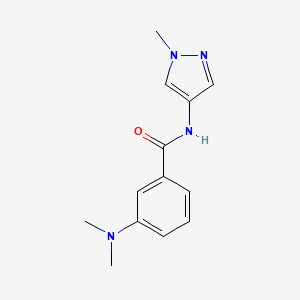![molecular formula C10H14BrNOS B7526350 N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7526350.png)
N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide, also known as BTDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTDMP is a derivative of the thiophene family and is used as a building block for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide is not well understood, but it is believed to act as an inhibitor of certain enzymes and proteins in the body. N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide has been shown to inhibit the activity of certain kinases, which are involved in various cellular processes such as cell growth, division, and differentiation. N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide has also been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects on the body. N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide has been shown to induce apoptosis, which is programmed cell death, in various cancer cell lines. N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide has also been shown to inhibit the growth and proliferation of cancer cells. N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide in lab experiments is its high purity and stability. N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide is a relatively stable compound and can be stored for long periods without degradation. N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide is also readily available and can be synthesized in large quantities. One of the limitations of using N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are many future directions for the use of N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide in scientific research. N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide has shown promising results in the synthesis of various organic compounds such as pharmaceuticals and materials. N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide has also shown potential as an anticancer agent and may be useful in the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide and its potential applications in various fields.
Synthesis Methods
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide involves the reaction of 5-bromothiophene-2-carboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide. This method has been proven to be efficient and yields high purity N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide has been widely used in scientific research due to its potential applications in various fields such as organic synthesis, drug discovery, and material science. N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide is a versatile building block that can be used to synthesize various organic compounds such as pharmaceuticals, agrochemicals, and materials. N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide has been used as a key intermediate in the synthesis of potent antitumor agents such as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-bromo-2-chloropyrimidine, which has shown promising results in preclinical trials.
properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c1-10(2,3)9(13)12-6-7-4-5-8(11)14-7/h4-5H,6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVABCXQSCVYCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)
![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)


![4-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]piperazin-2-one](/img/structure/B7526346.png)